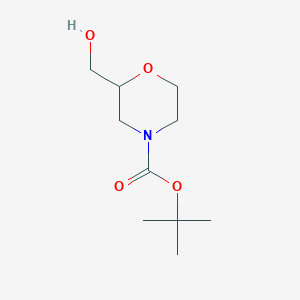

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Beschreibung

The exact mass of the compound Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYBLMJHXRWDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409523 | |

| Record name | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135065-69-9 | |

| Record name | 2-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135065-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

CAS Number: 135065-71-3

Introduction: The Strategic Value of a Chiral Morpholine Building Block

(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its significance lies in the unique combination of a stereochemically defined morpholine scaffold, a versatile hydroxymethyl handle for further chemical elaboration, and a stable Boc-protecting group. The morpholine heterocycle is recognized as a "privileged structure," frequently appearing in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2][3]

The morpholine ring, with its opposing ether and secondary amine functionalities, imparts a well-balanced hydrophilic-lipophilic profile, a reduced pKa value compared to more basic amines like piperidine, and a flexible chair-like conformation.[2][4][5] These attributes often lead to improved aqueous solubility, enhanced membrane permeability, favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, and the ability to form key interactions with biological targets.[1][2][4][5] The specific (R)-configuration at the C2 position, coupled with the primary alcohol, provides a defined three-dimensional vector for chemists to build upon, enabling the precise spatial orientation of substituents required for selective target engagement, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[6][7]

This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice.

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 135065-71-3 | [8][9] |

| Molecular Formula | C₁₀H₁₉NO₄ | [8][9] |

| Molecular Weight | 217.26 g/mol | [8][9] |

| Appearance | White powder or solid | [9] |

| Melting Point | 59-61 °C | [9] |

| Boiling Point | 321 °C at 760 mmHg | [9] |

| Flash Point | 148 °C | |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |

| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [8][9] |

Safety & Handling

(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]

Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information.

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is typically achieved through the N-protection of the parent amino alcohol, (R)-2-(hydroxymethyl)morpholine. The following protocol is a robust and widely cited method.

Reaction Scheme

Detailed Experimental Protocol

Materials:

-

(R)-2-(hydroxymethyl)morpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the starting amino alcohol in acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).[11]

-

Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) followed by the sequential, dropwise addition of triethylamine (TEA).[11]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.[11]

-

To the resulting residue, add deionized water and extract with ethyl acetate (EtOAc) (3x).[11]

-

Combine the organic layers and wash with saturated brine solution. This step removes water-soluble impurities and excess salts.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

-

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity mixture (e.g., Hexane:EtOAc 5:1) and gradually increasing the polarity (e.g., to 1:1), is effective for isolating the pure product.[11] The final compound is typically obtained as a white solid or colorless oil.

Causality and Experimental Rationale

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent).[12][13][14] This orthogonality is crucial in multi-step syntheses.

-

Boc Protection Mechanism: The reaction proceeds via nucleophilic attack of the morpholine nitrogen onto one of the electrophilic carbonyls of (Boc)₂O. Triethylamine (TEA), a non-nucleophilic organic base, then deprotonates the resulting positively charged ammonium intermediate.[12][13] The leaving group, a tert-butyl carbonate, is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium cation.[12][15] This irreversible decomposition drives the reaction to completion.

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum provides characteristic signals for the protons of the morpholine ring, the hydroxymethyl group, and the bulky tert-butyl group.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) signals:

-

δ ~1.40 ppm (s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

-

δ ~2.5-3.9 ppm (m, 8H): A series of complex multiplets corresponding to the protons on the morpholine ring and the two protons of the -CH₂OH group.

-

δ ~4.77 ppm (t, 1H): A triplet corresponding to the hydroxyl proton (-OH), which will exchange with D₂O.

-

(Note: The provided data from ChemicalBook corresponds to the racemic mixture, but the peak positions for the enantiomer will be identical in a non-chiral solvent.)[11]

Chromatographic Analysis (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. When coupled with Mass Spectrometry (LC-MS), it also confirms the molecular weight.

-

Purity (HPLC): A typical reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) should show a single major peak, with purity generally expected to be >97%.

-

Identity (LC-MS): Electrospray ionization (ESI) in positive mode will detect the protonated molecule [M+H]⁺ at m/z 218.3, confirming the molecular weight of 217.26 g/mol . The sodium adduct [M+Na]⁺ may also be observed.[]

-

Enantiomeric Purity (Chiral HPLC): To confirm the (R)-configuration and determine enantiomeric excess (e.e.), a chiral HPLC method is required. This typically involves a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., CHIRAL ART Amylose or Cellulose derivatives), with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol.[17] Method development is often required to achieve baseline separation of the enantiomers.[17][18]

Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is demonstrated by its application as a strategic intermediate in the synthesis of complex, high-value molecules.

Scaffold for Kinase Inhibitors

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, where it often serves to engage with the hinge region of the kinase active site or to improve solubility and pharmacokinetic properties.[3] The chiral center of this building block allows for precise orientation within the ATP-binding pocket.

-

Checkpoint Kinase 1 (Chk1) Inhibitors: This building block has been specifically used to prepare inhibitors of Chk1, a key target in oncology for sensitizing cancer cells to chemotherapy.[9]

-

PI3K/mTOR Inhibitors: The morpholine ring is a core component of many PI3K and mTOR inhibitors.[19] Chiral morpholine derivatives have been shown to dramatically enhance selectivity for mTOR over PI3Kα, a critical factor in reducing off-target effects.[6][7] The stereochemistry can profoundly influence both potency and the selectivity profile.[6][7]

Building Block for CNS-Active Agents

The physicochemical properties of the morpholine ring make it an ideal scaffold for developing drugs that need to cross the blood-brain barrier (BBB).[4][5]

-

Dopamine Receptor 4 (D4R) Antagonists: In a notable example, the (S)-enantiomer (CAS: 135065-76-8) was used as the starting material to synthesize a series of potent and selective D4R antagonists.[20] The hydroxymethyl group served as a key attachment point for introducing various aryl ether moieties, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize potency and reduce lipophilicity.[20] This highlights the utility of the hydroxymethyl group as a synthetic handle for diversification.

Conclusion

(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its defined stereochemistry, versatile functionality, and the inherent "drug-like" properties of the morpholine scaffold provide medicinal chemists with a reliable and powerful platform for constructing novel therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation medicines.

References

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025 Meeting. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

-

Morpholine. PubChem. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. [Link]

-

2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

-

Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 12. jkchemical.com [jkchemical.com]

- 13. BOC Protection and Deprotection [bzchemicals.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. commonorganicchemistry.com [commonorganicchemistry.com]

- 17. ymc.co.jp [ymc.co.jp]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Abstract

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2] (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate stands out as a critical chiral building block for the synthesis of complex drug candidates, including potent inhibitors of monoamine reuptake and other therapeutic agents.[3][4] Its stereochemically defined C2-substituted hydroxymethyl group provides a versatile handle for further synthetic elaboration. This guide provides an in-depth analysis of the core synthetic strategies for accessing this valuable intermediate, grounded in mechanistic principles and field-proven experimental insights. We will dissect prominent synthetic routes, including chiral pool-based approaches and modern catalytic asymmetric methods, offering a comparative perspective for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Morpholine Building Block

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design.[5][6] When chirality is introduced, particularly at the C2 or C3 positions, the biological activity of the resulting compound is often profoundly influenced by the specific stereoisomer.

(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, with its Boc-protected nitrogen and a primary alcohol at the chiral center, serves as a versatile synthon. The tert-butoxycarbonyl (Boc) group is a stable, yet readily cleavable, protecting group, allowing for selective deprotection and subsequent functionalization of the morpholine nitrogen.[7] The hydroxymethyl group offers a prime site for modification, enabling the construction of more complex side chains. The core challenge in its synthesis lies in the efficient and robust control of the stereochemistry at the C2 position. This guide explores the primary methodologies developed to address this challenge.

Overview of Primary Synthetic Strategies

The synthesis of enantiopure 2-substituted morpholines can be broadly categorized into three main approaches. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical purity.

Figure 1: Core strategies for synthesizing chiral 2-substituted morpholines.

-

Chiral Pool Synthesis : This classic and highly reliable strategy utilizes readily available, enantiomerically pure starting materials to transfer stereochemistry to the final product. Key starting materials include (S)-epichlorohydrin and various (S)-amino alcohols.[8][9]

-

Catalytic Asymmetric Synthesis : These modern methods create the chiral center during the synthetic sequence using a substoichiometric amount of a chiral catalyst. A prominent example is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor, which can achieve exceptional levels of enantioselectivity.[1][10][11]

-

Intramolecular Cyclization Strategies : Many syntheses converge on a key intramolecular ring-closing step to form the morpholine heterocycle. This can involve reactions like intramolecular Williamson ether synthesis or, notably, intramolecular reductive amination.[8][12]

In-Depth Analysis of Key Synthetic Routes

Route 1: Synthesis from (S)-Epichlorohydrin

This is arguably one of the most practical and scalable routes, leveraging a common and relatively inexpensive chiral building block. The synthesis proceeds via a two-step sequence: nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

Causality and Mechanistic Insight: The strategy hinges on the regioselective attack of an amine nucleophile at the less sterically hindered terminal carbon of the epoxide. The stereochemistry at the C2 position of the epichlorohydrin is inverted during the ring-opening (an SN2 reaction) and then retained through the subsequent intramolecular cyclization. The choice of the nucleophile is critical; a molecule containing both an amine and a hydroxyl group (an amino alcohol) is required. To prevent unwanted side reactions, the amine is typically protected. A common and effective choice is N-benzyl ethanolamine. The final step involves the protection of the newly formed morpholine nitrogen with a Boc group.

Figure 2: Workflow for the synthesis of the target compound from (S)-Epichlorohydrin.

A concise, high-throughput synthesis developed by researchers avoids chromatography, making it highly suitable for large-scale production.[8] A variation of this approach involves deprotection of the benzyl group followed by Boc protection to yield the final product.[13]

Quantitative Data Summary

| Step | Key Reagents | Solvent | Typical Yield | Reference |

| Ring Opening & Cyclization | (S)-Epichlorohydrin, Amino Alcohol | None (neat) or Solvent | High (often one-pot) | [8] |

| Debenzylation | H₂, Pd/C, HCl (cat.) | Ethanol | ~98% | [13] |

| Boc Protection | Boc₂O, Et₃N | Acetonitrile | ~87% | [14] |

Route 2: Catalytic Asymmetric Hydrogenation

This elegant approach builds the morpholine ring first in a prochiral, unsaturated form (a dehydromorpholine) and then introduces the stereocenter in the final step via a highly enantioselective hydrogenation.

Causality and Mechanistic Insight: The success of this route is entirely dependent on the chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand.[1][10][11][15] The geometry of the ligand, particularly its "bite angle," creates a chiral environment around the metal center.[1] The dehydromorpholine substrate coordinates to this chiral catalyst, and hydrogen is delivered to one face of the double bond preferentially, leading to a high excess of one enantiomer. This method is exceptionally atom-economical and efficient.[10]

Figure 3: Asymmetric hydrogenation approach to chiral 2-substituted morpholines.

This method has been shown to be effective for a wide variety of 2-substituted dehydromorpholines, yielding products with excellent enantioselectivities, often exceeding 99% ee.[1] The resulting product would then be chemically modified (e.g., via hydroboration-oxidation of a vinyl group) to install the hydroxymethyl functionality.

Quantitative Data Summary for Asymmetric Hydrogenation

| Substrate | Catalyst Loading | H₂ Pressure | Solvent | Yield | % ee | Reference |

| N-Boc-2-phenyl-dehydromorpholine | 1 mol% SKP-Rh | 30 atm | DCM | >99% | 99% | [1][10] |

| N-Boc-2-vinyl-dehydromorpholine | 1 mol% SKP-Rh | 30 atm | DCM | >99% | 94% | [1] |

Detailed Experimental Protocol: Synthesis from (S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

This protocol details the final debenzylation step to yield the target compound, a common transformation in syntheses originating from benzyl-protected intermediates. The procedure is adapted from established literature.[13]

A. Materials and Reagents

-

(S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

-

Ethanol (200 proof)

-

Palladium on activated carbon (10 wt. % Pd)

-

Hydrochloric acid (1N aqueous solution)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

B. Step-by-Step Procedure

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate (5.27 g, 17.2 mmol) in ethanol (200 mL).

-

Catalyst Addition: To the stirred solution, carefully add palladium on carbon (0.53 g, 10 mol%) and two drops of 1N hydrochloric acid. The acid serves to protonate any basic sites that might poison the catalyst.

-

Hydrogenation: Seal the vessel and purge the system with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi, but follow specific equipment guidelines) and heat the reaction to 70 °C.

-

Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically overnight).

-

Workup - Catalyst Removal: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere (e.g., nitrogen or argon). Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the final product, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, as a colorless to light yellow liquid.[13]

C. Expected Outcome

This procedure typically results in a high yield of the desired product (e.g., 97.7% reported yield).[13] Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion and Field Perspective

Multiple robust and efficient strategies exist for the synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

-

For Scalability and Cost-Effectiveness: The chiral pool approach starting from (S)-epichlorohydrin remains a dominant strategy in industrial settings. Its reliance on established, predictable reactions and relatively inexpensive starting materials makes it highly attractive.[8]

-

For Elegance and High Enantiopurity: Catalytic asymmetric hydrogenation represents the state-of-the-art in asymmetric synthesis.[1][10] While requiring specialized catalysts and equipment, it offers an exceptionally efficient and clean method to set the crucial stereocenter, providing a powerful tool for library synthesis and discovery chemistry.

The choice of synthetic route will ultimately be dictated by the specific needs of the research program, balancing factors of scale, cost, available equipment, and the required level of stereochemical purity. As catalytic methods continue to evolve, even more efficient and sustainable routes to this and other vital chiral building blocks are anticipated.

References

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, RSC Publishing.[1][10][11][15]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC. National Institutes of Health.[10]

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.[8]

-

(S)-N-Boc-2-Hydroxymethylmorpholine | 135065-76-8. ChemicalBook.[13]

-

2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9. ChemicalBook.[14]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, RSC Publishing.[16]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.[17]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.[9]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health.[18]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.[3]

-

Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ResearchGate.[19]

-

Morpholine synthesis. Organic Chemistry Portal.[20]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.[21]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[2][5]

-

Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, RSC Publishing.[22]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[12]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[23]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health.[7]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.[4]

-

Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. (S)-N-Boc-2-Hydroxymethylmorpholine | 135065-76-8 [chemicalbook.com]

- 14. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. banglajol.info [banglajol.info]

- 18. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Morpholine synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to N-Boc-2-hydroxymethylmorpholine: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It delves into the core scientific principles of N-Boc-2-hydroxymethylmorpholine, a pivotal chiral intermediate. Our focus extends beyond mere procedural outlines to encompass the underlying chemical logic, strategic considerations in its application, and the validation of its utility through established protocols. We aim to provide a self-validating framework of knowledge, grounded in authoritative references, to empower researchers in their pursuit of novel therapeutics.

Foundational Understanding: Structure and Physicochemical Profile

N-Boc-2-hydroxymethylmorpholine is a heterocyclic compound featuring a morpholine ring. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl substituent is present at the C-2 position. This specific arrangement confers a unique combination of properties that make it an invaluable asset in synthetic organic chemistry.

The presence of the chiral center at the C-2 position means the molecule exists as two distinct enantiomers: (R) and (S). This chirality is fundamental to its application in modern pharmacology, where the stereochemistry of a drug candidate can dictate its efficacy and safety profile. The Boc protecting group is crucial, rendering the morpholine nitrogen less nucleophilic and preventing unwanted side reactions, while being readily removable under acidic conditions.

The morpholine moiety itself is a "privileged" scaffold in medicinal chemistry. Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles, often enhancing permeability across the blood-brain barrier.[1]

Below is the general chemical structure of N-Boc-2-hydroxymethylmorpholine.

Sources

A Technical Guide to tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, a key chiral building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated protocol for its synthesis via chemoselective N-Boc protection, and discuss its analytical characterization. Furthermore, this guide will illuminate the compound's significance and applications, particularly its role in the development of stereochemically defined pharmaceutical intermediates. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this versatile morpholine derivative.

Core Molecular Profile and Physicochemical Properties

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, often referred to as N-Boc-2-(hydroxymethyl)morpholine, is a heterocyclic compound featuring a morpholine ring functionalized with a hydroxymethyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. The presence of a chiral center at the C2 position makes its enantiomerically pure forms, (R) and (S), highly valuable in asymmetric synthesis.[1][2][3]

Caption: Chemical structure of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][4][5] |

| Molecular Weight | 217.26 g/mol | [1][2][3][4][5] |

| Appearance | Colorless oil or solid | [1][4][6] |

| CAS Number (Racemic) | 135065-69-9 | [4] |

| CAS Number ((S)-enantiomer) | 135065-76-8 | [1][5] |

| CAS Number ((R)-enantiomer) | 135065-71-3 | [2][3] |

| Boiling Point (Predicted) | 320.7 ± 27.0 °C | [4] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |

| Solubility | Dichloromethane, Ether, Ethyl Acetate | [4] |

| Storage Temperature | 2-8°C, inert atmosphere | [2][4][6] |

Synthesis and Purification: A Validated Approach

The synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is most commonly achieved through the chemoselective protection of the secondary amine in 2-(hydroxymethyl)morpholine. This process leverages the higher nucleophilicity of the amine group compared to the hydroxyl group, allowing for a targeted reaction.[7]

Causality of Experimental Design: The chosen synthetic strategy employs di-tert-butyl dicarbonate (Boc₂O), a highly effective and standard reagent for introducing the Boc protecting group.[8][9] The reaction is performed in the presence of a tertiary amine base, such as triethylamine, which acts as a proton scavenger to neutralize the acidic byproduct formed during the carbamate formation, thereby driving the reaction to completion. The use of a polar aprotic solvent like acetonitrile provides an ideal medium for the reactants.[4] Purification via silica gel column chromatography is a self-validating step, ensuring the removal of unreacted starting materials and byproducts to yield the target compound with high purity.[4]

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Reagents & Materials:

-

2-(Hydroxymethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a solution of 2-(hydroxymethyl)morpholine in anhydrous acetonitrile, add triethylamine (approx. 1.3 equivalents) and cool the mixture in an ice bath. This cooling step is crucial to manage any initial exotherm.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (approx. 1.2 equivalents) in acetonitrile to the cooled mixture.[4]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.[4]

-

Extraction: To the resulting residue, add water and extract the aqueous phase multiple times with ethyl acetate. The organic layers are combined. This step separates the desired organic product from water-soluble salts and impurities.[4]

-

Washing and Drying: Wash the combined organic phase with saturated brine to remove residual water, then dry over anhydrous magnesium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient eluent system, such as hexane/ethyl acetate (starting from 5:1 and gradually increasing polarity to 1:1), to afford the pure tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[4]

Analytical Characterization

Confirmation of the chemical structure and assessment of purity are non-negotiable standards in chemical synthesis. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is a primary tool for structural elucidation. The spectrum provides unambiguous evidence for the successful incorporation of the Boc group and the integrity of the morpholine scaffold.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 1.40 | singlet | 9H | -(CH₃)₃ (Boc group) | [4] |

| 2.47-2.92 | multiplet | 2H | Morpholine ring protons | [4] |

| 3.25-3.45 | multiplet | 4H | Morpholine ring & -CH₂OH protons | [4] |

| 3.70 | doublet | 1H | Morpholine ring proton | [4] |

| 3.79 | doublet of doublets | 1H | Morpholine ring proton | [4] |

| 3.85 | doublet | 1H | Morpholine ring proton | [4] |

| 4.77 | triplet | 1H | -OH proton | [4] |

| Spectrum recorded in DMSO-d6 at 400 MHz. |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC):

-

LC-MS: This technique is used to confirm the molecular weight of the compound (217.26 g/mol ) and to assess its purity.[10]

-

Chiral HPLC: For enantiomerically pure samples, chiral HPLC is essential to determine the enantiomeric excess (ee), confirming the stereochemical integrity of the product.

Significance and Applications in Drug Discovery

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[11]

A Chiral Intermediate for Stereoselective Synthesis: The primary application of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is as a chiral building block.[3] The stereocenter at the C2 position is pre-defined, allowing for its incorporation into more complex molecules without the need for subsequent, often challenging, chiral resolutions or asymmetric syntheses.[12][13] This is critical in drug development, where the biological activity of enantiomers can differ dramatically.

Key Applications:

-

Synthesis of Pharmaceutical Intermediates: It serves as a starting material for a wide range of complex chiral compounds.[3][14]

-

Kinase Inhibitors: The (R)-enantiomer, (R)-N-Boc-2-hydroxymethylmorpholine, has been specifically utilized in the preparation of inhibitors for Checkpoint kinase 1 (Chk1), a key target in oncology research.[3]

-

Scaffold Diversification: The presence of two distinct functional groups—a protected amine and a primary alcohol—allows for orthogonal chemical modifications, enabling the systematic expansion and creation of diverse libraries of complex morpholine derivatives for screening in drug discovery programs.[11]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of the compound.

-

Safety Precautions: The compound is classified as an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2][4]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 2-8°C.[4][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[2][6]

Conclusion

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate is more than a simple chemical reagent; it is a meticulously designed tool for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it a reliable building block. Its true value lies in its chirality, providing an efficient pathway to stereochemically pure and complex molecules that are central to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.

References

-

(R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate. Bouling Chemical Co., Limited. [Link]

-

tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]

-

How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]

-

Practical Synthesis of Chiral 2-Morpholine... ACS Publications. [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, National Center for Biotechnology Information. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

(2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. ChemBK. [Link]

Sources

- 1. (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [cymitquimica.com]

- 2. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 5. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate: Properties, Uses & Supplier in China | High Purity Chemical Compound for Research [chemheterocycles.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. 135065-71-3 | (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 11. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chembk.com [chembk.com]

A Comprehensive Spectroscopic Guide to Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this compound. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering not just the data, but the rationale behind the experimental choices and interpretation.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural confirmation of novel and existing molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a molecule like tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which contains multiple functional groups and stereocenters, a multi-faceted spectroscopic approach is essential. This guide will walk you through the key spectroscopic data, providing insights into how each technique contributes to the complete structural puzzle.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

¹H NMR Data Summary

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 1.40 | singlet | 9H | - | C(CH₃)₃ |

| 2.47-2.66 | multiplet | 1H | - | Morpholine-H |

| 2.73-2.92 | multiplet | 1H | - | Morpholine-H |

| 3.25-3.45 | multiplet | 4H | - | Morpholine-H & CH₂OH |

| 3.70 | doublet | 1H | 13.4 | Morpholine-H |

| 3.79 | doublet of doublets | 1H | 11.6, 2.4 | Morpholine-H |

| 3.85 | doublet | 1H | 12.8 | Morpholine-H |

| 4.77 | triplet | 1H | 5.5 | OH |

Data obtained in DMSO-d₆ at 400 MHz.[1]

Interpretation and Experimental Rationale:

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds allows for the observation of the hydroxyl proton signal (at 4.77 ppm), which might otherwise be broadened or exchange with residual water in other solvents like chloroform-d (CDCl₃).

-

The Tert-butyl Group: The prominent singlet at 1.40 ppm, integrating to nine protons, is the classic signature of the tert-butoxycarbonyl (Boc) protecting group's three equivalent methyl groups. Its singlet nature arises from the absence of adjacent protons.

-

The Morpholine Ring Protons: The complex multiplet region between 2.47 and 3.85 ppm corresponds to the seven protons of the morpholine ring and the two protons of the hydroxymethyl group. The significant dispersion of these signals is due to the conformational rigidity of the ring and the influence of the substituents. The distinct doublet of doublets and doublets with large coupling constants are indicative of geminal and axial-equatorial couplings within the chair-like conformation of the morpholine ring.

-

The Hydroxymethyl Protons: The protons of the -CH₂OH group are diastereotopic and are expected to show complex splitting patterns, contributing to the multiplet at 3.25-3.45 ppm.

-

The Hydroxyl Proton: The triplet at 4.77 ppm is due to the hydroxyl proton, with the triplet multiplicity arising from coupling to the adjacent methylene (-CH₂-) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ) (ppm) | Predicted Assignment | Rationale |

| ~154 | C=O (carbamate) | Typical chemical shift for carbamate carbonyls. |

| ~79 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~70-75 | Morpholine-C2 | Carbon bearing the hydroxymethyl group, shifted downfield by the adjacent oxygen and nitrogen. |

| ~66 | Morpholine-C6 | Carbon adjacent to the ring oxygen. |

| ~64 | CH₂OH | Primary alcohol carbon. |

| ~43-45 | Morpholine-C3, C5 | Carbons adjacent to the nitrogen atom. |

| 28.3 | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Note: These are predicted chemical shifts based on known values for similar structures. The chemical shifts for the morpholine ring and the Boc group are based on the reported spectrum of tert-butyl morpholine-4-carboxylate.[2] The chemical shift for the CH₂OH group is a typical value for a primary alcohol.

Interpretation and Experimental Rationale:

The use of a proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

The Carbonyl Carbon: The signal around 154 ppm is characteristic of the carbonyl carbon in a carbamate functional group.

-

The Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 79 ppm, and the three equivalent methyl carbons will give a strong signal around 28.3 ppm.

-

The Morpholine Ring Carbons: The chemical shifts of the morpholine carbons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon, being attached to both nitrogen and the hydroxymethyl group, will be the most downfield of the ring carbons.

-

The Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is expected to appear in the typical range for a primary alcohol, around 64 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2975-2850 | Medium-Strong | C-H stretch | Aliphatic |

| 1680-1700 | Strong, Sharp | C=O stretch | Carbamate |

| 1250-1050 | Strong | C-O stretch | Alcohol & Ether |

Interpretation and Experimental Rationale:

The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or oily samples and requires minimal sample preparation.

-

O-H Stretch: The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding.

-

C-H Stretch: The absorptions in the 2975-2850 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic protons in the morpholine ring and the tert-butyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the carbamate group.

-

C-O Stretch: Strong absorptions in the fingerprint region, between 1250-1050 cm⁻¹, correspond to the C-O stretching vibrations of the alcohol and the ether linkage within the morpholine ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₉NO₄[1]

-

Molecular Weight: 217.26 g/mol [1]

-

Expected [M+H]⁺: 218.1336

-

Expected [M+Na]⁺: 240.1155

Interpretation and Experimental Rationale:

Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) with minimal fragmentation. This allows for the direct determination of the molecular weight.

-

Molecular Ion: In positive ion mode ESI-MS, the most abundant ion observed will likely be the protonated molecule at an m/z of approximately 218. A sodium adduct ([M+Na]⁺) at m/z 240 may also be observed.

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da). The hydroxymethyl group may be lost as formaldehyde (30 Da). Analysis of these fragment ions can provide further structural confirmation.

IV. Experimental Protocols

NMR Spectroscopy Protocol (¹H and ¹³C)

Caption: Workflow for ATR-IR data acquisition and analysis.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the neat tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

ESI-Mass Spectrometry Protocol

Caption: Workflow for ESI-MS data acquisition and interpretation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. To facilitate protonation in positive ion mode, add a small amount of an acid, such as 0.1% formic acid.

-

Infusion and Ionization: Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Tuning: Optimize the ESI source parameters, such as the capillary voltage and gas temperatures, to achieve a stable and strong signal for the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) in positive ion mode.

-

Data Analysis: Examine the resulting mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺). If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the foundation for the reliable use of this important molecule in research and development. This guide serves as a detailed reference for scientists, providing not only the expected data but also the underlying principles and practical considerations for its acquisition and interpretation.

References

-

Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 - PubChem. Available at: [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines and amino acids". Available at: [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. Available at: [Link]

-

Acquiring 1H and 13C Spectra - Royal Society of Chemistry. Available at: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-2-hydroxymethylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-2-hydroxymethylmorpholine, a key building block in synthetic organic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural and conformational intricacies of the molecule as revealed by ¹H NMR spectroscopy. We will explore the fundamental principles underlying the observed chemical shifts and coupling constants, present a detailed experimental protocol for acquiring a high-resolution spectrum, and offer a thorough interpretation of the spectral data. This guide is designed to serve as a practical resource for the unambiguous characterization of N-Boc-2-hydroxymethylmorpholine and related heterocyclic systems.

Introduction: The Significance of N-Boc-2-hydroxymethylmorpholine

N-Boc-2-hydroxymethylmorpholine is a valuable chiral synthetic intermediate, frequently employed in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the morpholine nitrogen, while the hydroxymethyl group at the C2 position provides a versatile handle for further synthetic transformations.[3][4]

Given its pivotal role, the unambiguous structural confirmation of N-Boc-2-hydroxymethylmorpholine is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular structure, stereochemistry, and conformational dynamics in solution.[5] This guide will provide a detailed roadmap for interpreting the ¹H NMR spectrum of this important molecule.

Foundational Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of N-Boc-2-hydroxymethylmorpholine is governed by several key principles:

-

Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is dictated by its electronic environment. Electronegative atoms like oxygen and nitrogen deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[6]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different chemical environments.

-

Spin-Spin Coupling (J-Coupling): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons, which is crucial for conformational analysis.[7]

The morpholine ring in N-Boc-2-hydroxymethylmorpholine adopts a chair conformation to minimize steric strain. This results in two distinct types of protons: axial and equatorial. These protons experience different magnetic environments, leading to different chemical shifts and coupling constants. The bulky N-Boc group can influence the ring's conformational equilibrium.[8][9]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology.

Sample Preparation (Internal Standard Method)

-

Weighing the Analyte: Accurately weigh approximately 5-10 mg of N-Boc-2-hydroxymethylmorpholine into a clean, dry vial using an analytical balance.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound. Ensure the solvent is of high purity to minimize impurity peaks.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For quantitative applications, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton (e.g., zg30) | A simple 30° pulse is sufficient for qualitative analysis. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time improves digital resolution. |

| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons, crucial for accurate integration. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample amount. |

| Spectral Width (SW) | 12-16 ppm | Covers the typical chemical shift range for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate all signals to determine the relative proton counts.

Spectral Interpretation and Analysis

The ¹H NMR spectrum of N-Boc-2-hydroxymethylmorpholine is complex due to the overlapping signals of the morpholine ring protons. A systematic approach is required for accurate assignment.

The Molecular Structure and Proton Numbering

For clarity, the protons of N-Boc-2-hydroxymethylmorpholine are numbered as follows:

Molecular structure of N-Boc-2-hydroxymethylmorpholine.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Based on published data and established principles of NMR spectroscopy, the following is a detailed assignment of the ¹H NMR spectrum of N-Boc-2-hydroxymethylmorpholine in CDCl₃.[1][10]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Boc Protons | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic sharp singlet. |

| OH | ~2.10 | Triplet (t) or Broad Singlet (br s) | 1H | The chemical shift is variable and depends on concentration and solvent. It may couple with the adjacent CH₂ protons. |

| H5 (axial) | ~2.75 | Multiplet (m) | 1H | Axial proton on the carbon adjacent to the nitrogen. |

| H3 (axial) | ~2.94 | Multiplet (m) | 1H | Axial proton on the carbon adjacent to the nitrogen. |

| H5 (equatorial), H6 (equatorial) | 3.48 - 3.60 | Multiplet (m) | 3H | Protons on the carbons adjacent to the nitrogen and oxygen. |

| CH₂OH | 3.64 - 3.70 | Multiplet (m) | 1H | One of the diastereotopic protons of the hydroxymethyl group. |

| H2, H6 (axial), CH₂OH | 3.88 - 3.92 | Multiplet (m) | 3H | The proton at the chiral center (H2), the axial proton adjacent to the oxygen, and the other diastereotopic proton of the hydroxymethyl group. |

Analysis of Coupling Constants and Conformational Insights

The chair conformation of the morpholine ring is key to understanding the observed multiplicities.

-

Geminal Coupling (²J): Protons on the same carbon (e.g., H3a and H3e) are diastereotopic and will couple with each other, typically with a coupling constant of 10-14 Hz.[11]

-

Vicinal Coupling (³J):

-

Axial-Axial (³Jaa): These protons have a dihedral angle of ~180°, resulting in a large coupling constant (8-12 Hz).

-

Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): These protons have dihedral angles of ~60°, leading to smaller coupling constants (2-5 Hz).[7]

-

The complex multiplets observed for the morpholine ring protons are a result of multiple geminal and vicinal couplings. For instance, the signal for an axial proton (e.g., H3a) will be split by the geminal equatorial proton (H3e) and the vicinal protons on the adjacent carbon (H2).

The bulky N-Boc group generally prefers an equatorial orientation to minimize steric interactions. This can influence the puckering of the ring and the relative chemical shifts of the axial and equatorial protons.

The Role of 2D NMR for Unambiguous Assignment

For a definitive assignment of all proton signals, especially the overlapping multiplets of the morpholine ring, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum connect signals of protons that are spin-spin coupled.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is extremely useful for distinguishing between protons on different carbons that have similar chemical shifts.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.[12]

Workflow for Unambiguous Structural Elucidation using 2D NMR.

Conclusion

The ¹H NMR spectrum of N-Boc-2-hydroxymethylmorpholine provides a wealth of information that, when properly analyzed, allows for its unequivocal structural and conformational characterization. A thorough understanding of chemical shifts, coupling constants, and the influence of the molecule's three-dimensional structure is essential for accurate interpretation. By following a systematic experimental protocol and, when necessary, employing 2D NMR techniques, researchers can confidently verify the identity and purity of this important synthetic building block. This guide serves as a practical resource to aid in this critical analytical task, ensuring the integrity of subsequent synthetic endeavors and the quality of final products in drug discovery and development.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.[Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.[Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database.[Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.[Link]

-

Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, San Diego.[Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.[Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança.[Link]

-

Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM.[Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.[Link]

-

High Resolution 1H NMR Spectroscopy. YouTube.[Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs.[Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.[Link]

-

2D NMR Spectroscopy. Slideshare.[Link]

-

Geminal. Wikipedia.[Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed.[Link]

-

Conformational analysis of phosphorus heterocycles. Proton and phosphorus-31 nuclear magnetic resonance study of N,N'-dimethyl-(2R)-2-phospha-1,3-diazacyclohexanes. Journal of the American Chemical Society.[Link]

-

Factors affecting geminal and vicinal coupling constants. #karpluscurve #organicspectroscopy. YouTube.[Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

-

1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.[Link]

-

STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship.[Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.[Link]

-

2D NMR. EPFL.[Link]

-

Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.[Link]

-

NMR - Interpretation. Chemistry LibreTexts.[Link]

-

High Resolution Nuclear Magnetic Resonance Spectroscopy on Biological Tissue and Metabolomics. PubMed.[Link]

-